2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13(14-8-4-3-5-9-14)20-21-17(23)12-24-18-19-15-10-6-7-11-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
QKLIKYTUJFDXLZ-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
Optimization Insights
-
Solvent Choice : Ethanol ensures solubility of intermediates and facilitates Schiff base formation.
-
Acid Catalyst : Glacial acetic acid protonates the carbonyl group of acetophenone, enhancing electrophilicity for nucleophilic attack by the hydrazide.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the hydrazide linkage can form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparison with Similar Compounds
Key Observations:
Benzimidazole Substituents: Methyl (Target Compound): Balances lipophilicity and steric bulk, favoring membrane permeability . 4-Methylbenzyl: Adds steric hindrance, which may affect binding to compact active sites .
Arylidene Modifications :
- Phenylethylidene (Target) : Simple aromatic group for hydrophobic interactions.
- Biphenylyl/Furyl/Thienyl : Biphenylyl enhances π-π stacking; furyl/thienyl introduce heteroatoms for dipole interactions .
- Hydroxy/Methoxy Groups : Improve solubility via H-bonding or polar interactions (e.g., 3-hydroxyphenyl in vs. 4-biphenylyl in ).
- Electron-Withdrawing Groups (Br) : May enhance stability or reactivity in electrophilic environments .
Molecular Weight (MW) :
- Lower MW compounds (e.g., 340.4 in ) likely exhibit better bioavailability, while higher MW derivatives (e.g., 449.3 in ) may face solubility challenges.
Research Findings and Implications
- Antimicrobial Potential: Compounds with hydroxyl or heterocyclic groups (e.g., furyl in , thienyl in ) show structural similarity to known biofilm inhibitors (see ) .
- Enzyme Inhibition : Bromo and methoxy substituents (e.g., ) are common in enzyme inhibitors due to their electron-modulating effects .
- Structural Insights : Crystallographic data (e.g., ) suggest that rigid hydrazone linkages and planar benzimidazole cores are critical for target binding .
Biological Activity
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide is a synthetic organic compound belonging to the benzimidazole derivatives. Its unique structure, which combines a benzimidazole core with a thioether linkage and hydrazide moiety, suggests potential biological activities worth exploring. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H17N5O3S
- Molecular Weight : 383.4 g/mol
- IUPAC Name : 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide
- Purity : Typically >95% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzimidazole structure is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in target organisms.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, possibly through disruption of microbial cell membranes or interference with nucleic acid synthesis.
- Antioxidant Properties : The presence of the thioether linkage may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .
Antimicrobial Activity
A study conducted on related benzimidazole derivatives indicated that these compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 32 µg/mL |
| Benzimidazole Derivative B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | 8 µg/mL |
| Target Compound | E. coli | 4 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of benzimidazole derivatives. In vitro studies showed that the target compound inhibited the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The proposed mechanism involves induction of apoptosis via activation of caspase pathways and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
In a comparative study, the compound was tested against standard antibiotics for its antimicrobial efficacy. Results indicated that it exhibited comparable or superior activity against resistant strains, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Screening
A recent screening of various benzimidazole derivatives revealed that the target compound showed promising results in reducing tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug.
Q & A
Q. What are the optimal synthetic methods for preparing 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Step 1 : Reacting methyl-[(benzimidazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in ethanol (4–6 hours, 70–80°C) to form the acetohydrazide intermediate .
- Step 2 : Condensing the intermediate with 1-phenylethylidene aldehyde under solvent-free conditions using a mortar and pestle, followed by grinding with sodium borohydride/boric acid (1:1 ratio) for 20–30 minutes to form the hydrazone .
- Purification : Recrystallization from ethanol or methanol, monitored by TLC (chloroform:methanol, 7:3) .
- Critical Parameters : Temperature control (<5% yield loss), pH adjustment (6.5–7.0), and solvent selection (ethanol minimizes side reactions) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone bond (δ 8.2–8.5 ppm for imine proton) and benzimidazole aromaticity .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 365.4 for C₂₀H₂₃N₅O₂S) .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile:water gradient) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Prioritize the following assays:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on HEK-293 and MCF-7 cell lines (IC₅₀ calculation, 48-hour exposure) .
- Enzyme Inhibition : Dose-dependent inhibition of COX-2 or α-glucosidase (spectrophotometric monitoring at 405 nm) .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the benzimidazole (e.g., Cl, NO₂) or phenylethylidene (e.g., methoxy, halogens) .
- Assay Parallelism : Test analogs against the same biological targets (e.g., MIC, IC₅₀) to identify critical functional groups.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- Example SAR Table :
| Substituent on Benzimidazole | Phenylethylidene Modification | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|---|
| -CH₃ (Parent) | -Ph | 16 | 45 |
| -Cl | -4-Cl-Ph | 8 | 22 |
| -NO₂ | -2-OCH₃-Ph | 32 | 65 |
- Key Insight : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM in 2-fold dilutions) .
- Orthogonal Assays : Confirm cytotoxicity via both MTT and lactate dehydrogenase (LDH) release assays .
- Target Engagement : Use surface plasmon resonance (SPR) to measure direct binding to proposed targets (e.g., kinases) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to rule out false negatives from rapid degradation .
Q. What strategies improve the compound’s stability under pharmacological testing conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours, monitoring degradation via HPLC .
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 ratio) to enhance shelf life .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts) .
Q. How can synthetic scalability be addressed without compromising yield or purity?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with 2-MeTHF (higher boiling point, greener solvent) for reflux .
- Continuous Flow Synthesis : Implement microreactors for the condensation step (residence time: 20 minutes, 80°C) .
- Catalyst Recycling : Use immobilized lipases for enantioselective steps (e.g., >90% recovery after 5 cycles) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Fluorescence Quenching : Study interactions with human serum albumin (HSA) using Stern-Volmer plots .
- ROS Detection : Measure reactive oxygen species (ROS) in treated cells with DCFH-DA dye (flow cytometry) .
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

